
2-Chloro-N-mesityl-3-aminopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-mesityl-3-aminopyridine is a chemical compound with the molecular formula C14H15ClN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 2-position, a mesityl group (2,4,6-trimethylphenyl) at the nitrogen atom, and an amino group at the 3-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-mesityl-3-aminopyridine typically involves the following steps:
Nitration and N-Alkylation: The process begins with the nitration of 2-pyridone to form N-alkyl-3-nitro-2-pyridone. This step is crucial for amino protection.
Chlorination: A suitable chlorinating agent is then added to perform a directional chlorination reaction, resulting in the formation of 2-chloro-3-nitropyridine.
Reduction: Finally, the nitro group is reduced to an amino group, yielding 2-chloro-3-aminopyridine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials, high selectivity reactions, and optimized conditions to ensure high yield and purity. The industrial methods focus on minimizing by-products and maximizing efficiency .
化学反応の分析
Types of Reactions
2-Chloro-N-mesityl-3-aminopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group at the 3-position can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-Chloro-N-mesityl-3-aminopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other functional materials
作用機序
The mechanism of action of 2-Chloro-N-mesityl-3-aminopyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Chloro-3-aminopyridine: Lacks the mesityl group, making it less sterically hindered.
3-Amino-2-chloropyridine: Similar structure but without the mesityl group.
2-Chloro-N-phenyl-3-aminopyridine: Contains a phenyl group instead of a mesityl group
Uniqueness
2-Chloro-N-mesityl-3-aminopyridine is unique due to the presence of the mesityl group, which provides steric hindrance and influences its reactivity and interactions with other molecules. This structural feature can enhance its selectivity and potency in various applications .
特性
分子式 |
C14H15ClN2 |
|---|---|
分子量 |
246.73 g/mol |
IUPAC名 |
2-chloro-N-(2,4,6-trimethylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C14H15ClN2/c1-9-7-10(2)13(11(3)8-9)17-12-5-4-6-16-14(12)15/h4-8,17H,1-3H3 |
InChIキー |
OVLDHUTZQXIZNC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC2=C(N=CC=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



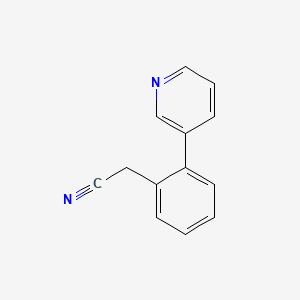
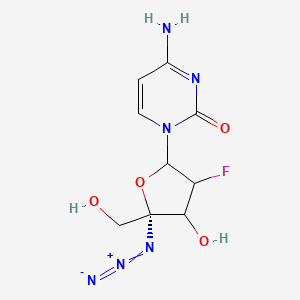

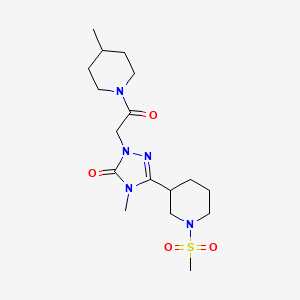
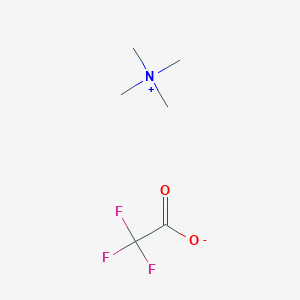

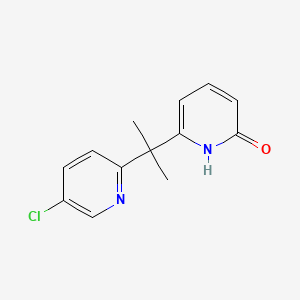
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14120817.png)
![1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120818.png)


![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14120830.png)
